molecular formula C6H7ClF3NO4 B2405762 Methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate CAS No. 327101-05-3

Methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B2405762
CAS No.: 327101-05-3
M. Wt: 249.57
InChI Key: KVJUINQSGSYVKS-UHFFFAOYSA-N
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Description

Methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chloroacetyl group, a trifluoromethyl group, and a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate typically involves the reaction of 2-chloroacetyl chloride with methyl 3,3,3-trifluoro-2-hydroxypropanoate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Methyl 3,3,3-trifluoro-2-hydroxypropanoate+2-chloroacetyl chlorideMethyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate\text{Methyl 3,3,3-trifluoro-2-hydroxypropanoate} + \text{2-chloroacetyl chloride} \rightarrow \text{this compound} Methyl 3,3,3-trifluoro-2-hydroxypropanoate+2-chloroacetyl chloride→Methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to form an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Formation of substituted amides or thioesters.

    Oxidation Reactions: Formation of ketones or aldehydes.

    Reduction Reactions: Formation of alcohols.

Scientific Research Applications

Methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2-bromoacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate
  • Methyl 2-[(2-iodoacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate
  • Methyl 2-[(2-fluoroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate

Uniqueness

Methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and potential biological activity. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClF3NO4/c1-15-4(13)5(14,6(8,9)10)11-3(12)2-7/h14H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJUINQSGSYVKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)(NC(=O)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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